molecular formula C12H13NO2S2 B1607928 ethyl 2-(3-thioxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate CAS No. 2832-87-3

ethyl 2-(3-thioxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate

Cat. No.: B1607928
CAS No.: 2832-87-3
M. Wt: 267.4 g/mol
InChI Key: CTXDYDXAQWIFEN-UHFFFAOYSA-N
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Description

Ethyl 2-(3-thioxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate (CAS 2832-87-3) is a sulfur-containing heterocyclic compound with the molecular formula C₁₂H₁₃NO₂S₂ and a molecular weight of 267.37 g/mol . Its structure comprises a benzothiazine core with a thioxo (C=S) group at position 3, an ethyl ester at the side chain, and a fused benzene ring (Figure 1). The compound is synthesized via cyclocondensation of o-aminothiophenol derivatives with maleic anhydride, followed by esterification . Key spectral data include:

  • ¹H/¹³C NMR: Resonances indicative of the thioxo group (δ ~167.9 ppm for C=S), ethyl ester (δ 1.2–4.2 ppm for CH₃ and CH₂), and aromatic protons .
  • MS: Molecular ion peak at m/z 267 (M⁺) .
  • IR: Stretching vibrations for C=O (1732–1735 cm⁻¹) and C=S (1160–1250 cm⁻¹) .

Properties

IUPAC Name

ethyl 2-(3-sulfanylidene-4H-1,4-benzothiazin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2S2/c1-2-15-11(14)7-10-12(16)13-8-5-3-4-6-9(8)17-10/h3-6,10H,2,7H2,1H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTXDYDXAQWIFEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1C(=S)NC2=CC=CC=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20381282
Record name Ethyl (3-sulfanylidene-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2832-87-3
Record name Ethyl (3-sulfanylidene-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The compound belongs to the class of 4H-3,1-benzothiazine-2-thiones, characterized by a benzothiazine ring fused with a thioxo group at the 3-position and an ethyl acetate substituent at the 2-position. The synthesis generally proceeds via:

  • Base-promoted cyclization of (E)-3-(2-aminoaryl)acrylates with carbon disulfide (CS₂).
  • Formation of the benzothiazine ring through an intermolecular addition followed by intramolecular Michael addition .
  • Utilization of mild reaction conditions without metal catalysts, favoring operational simplicity and substrate tolerance.

This approach is advantageous over earlier methods that required multi-step substrate preparations or metal catalysts and often resulted in low yields.

Detailed Preparation Procedure

Starting Materials and Reaction Conditions

  • Substrates: (E)-3-(2-aminoaryl)acrylates, including ethyl 3-(2-aminophenyl)acrylate, serve as the primary starting materials.
  • Reagents: Carbon disulfide (CS₂) is used in excess (commonly 4 equivalents) to facilitate thiocarbonyl formation.
  • Base: Organic bases such as DABCO (1,4-diazabicyclo[2.2.2]octane) or DBU are employed to promote the reaction.
  • Solvent: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are preferred.
  • Temperature: Room temperature is typically sufficient, although some reactions are performed at 60°C in sealed tubes.

Reaction Mechanism Overview

  • The amino group of the (E)-3-(2-aminoaryl)acrylate attacks carbon disulfide, forming a dithiocarbamate intermediate.
  • This intermediate undergoes intramolecular cyclization via Michael addition onto the α,β-unsaturated ester moiety.
  • The resulting heterocyclic ring system forms the benzothiazine-2-thione core.
  • The ethyl acetate group remains intact, attached at the 2-position of the benzothiazine ring.

Optimization of Reaction Conditions

A comprehensive study on reaction parameters was conducted to maximize yields. The key findings are summarized in the following table:

Entry Base Solvent CS₂ Equiv. Temp (°C) Yield (%)
1 DBU DMF 10 RT 80
2 Et₃N DMF 10 RT 76
3 Na₂CO₃ DMF 10 RT 65
4 NaHCO₃ DMF 10 RT 60
5 KOH DMF 10 RT 82
6 DABCO DMF 10 RT 85
7 DABCO DMSO 4 RT 88
8 DABCO DMSO 4 60 65
9 DABCO Toluene 4 RT Trace
10 DABCO CH₂Cl₂ 4 RT Trace
  • Best conditions: DABCO as base, DMSO as solvent, 4 equivalents of CS₂, room temperature, yielding up to 88%.

Substrate Scope and Yields

The method tolerates various substituents on the aromatic ring of the (E)-3-(2-aminoaryl)acrylates, influencing the yield as follows:

Substrate Substituent Product Yield (%) Notes
H (unsubstituted) 80 Standard reference substrate
5-Methyl 75 Electron-donating group
5-Fluoro 86 Electron-withdrawing, good yield
5-Chloro Moderate (not specified) Electron-withdrawing
5-Nitro 36 Strong electron-withdrawing, low yield
  • Alkyl esters other than ethyl (methyl, tert-butyl) also successfully undergo the reaction with moderate to good yields.

Comparative Advantages of the Method

Feature Description
Catalyst-free No metal catalysts required, simplifying purification
Mild conditions Room temperature or slightly elevated temperatures
Good functional group tolerance Works with various electron-donating and withdrawing groups
High yields Up to 88% under optimized conditions
One-pot synthesis Direct formation from readily available substrates
Avoids multi-step substrate synthesis Unlike previous methods requiring 4-step substrate prep

Additional Notes from Crystallographic Studies

  • The compound exhibits a screw boat conformation in the benzothiazine ring.
  • The ethyl acetate moiety is nearly perpendicular to the benzothiazine ring plane.
  • Intermolecular interactions such as C–H···O hydrogen bonding stabilize the crystal structure.

Summary Table of Preparation Method

Step Reagents/Conditions Outcome
Starting material (E)-3-(2-aminoaryl)acrylate Substituted or unsubstituted
Reagent Carbon disulfide (4 equiv) Thiocarbonyl source
Base DABCO (1 equiv) Promotes cyclization
Solvent DMSO Polar aprotic, dissolves reactants
Temperature Room temperature (RT) Mild reaction condition
Reaction time 2 days Complete cyclization
Work-up Concentration, column chromatography Purified ethyl 2-(3-thioxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-thioxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biological Activities

Ethyl 2-(3-thioxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate exhibits a range of biological activities:

  • Antibacterial Properties : Various studies have indicated that benzothiazine derivatives possess antibacterial effects. This compound is expected to share this property due to its structural similarities with other known antibacterial agents .
  • Analgesic and Anti-inflammatory Effects : Research has shown that related compounds exhibit analgesic and anti-inflammatory properties. For instance, derivatives of benzothiazine have been tested for their efficacy in reducing inflammation and pain in animal models .
  • Potential Anticancer Activity : There is emerging interest in the anticancer potential of benzothiazine derivatives. This compound may contribute to this area due to its unique thioxo group enhancing its reactivity and biological activity compared to other benzothiazines .

Case Studies

Several studies have documented the efficacy of benzothiazine derivatives in various applications:

Case Study 1: Analgesic Activity
A study investigated the analgesic effects of various benzothiazine derivatives, including ethyl esters. The results indicated that specific derivatives exhibited significant analgesic activity comparable to standard analgesics like Piroxicam and Meloxicam .

Case Study 2: Antimicrobial Screening
Another research focused on the antimicrobial properties of benzothiazine derivatives against a range of bacterial strains. The study found that certain compounds displayed potent antibacterial effects, suggesting potential applications in treating bacterial infections .

Case Study 3: Anticancer Research
Research exploring the anticancer activity of benzothiazine derivatives highlighted their ability to inhibit cancer cell proliferation in vitro. The study suggested that modifications in the molecular structure could enhance their effectiveness as anticancer agents .

Mechanism of Action

The mechanism of action of ethyl 2-(3-thioxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The benzothiazine ring structure allows for interactions with various biological pathways, contributing to its diverse biological effects .

Comparison with Similar Compounds

Substituent Variations at Position 3: Thioxo vs. Oxo Groups

The substitution of sulfur (thioxo) with oxygen (oxo) at position 3 significantly alters physicochemical and biological properties (Table 1):

Compound Name CAS Substituent (Position 3) Molecular Formula Molecular Weight (g/mol) Key Properties
Ethyl 2-(3-thioxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate 2832-87-3 S=C (thioxo) C₁₂H₁₃NO₂S₂ 267.37 Higher lipophilicity; antimicrobial activity
Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate - O=C (oxo) C₁₁H₁₁NO₃S 237.28 Lower melting point (195–197°C); antidepressant activity
Ethyl (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetate 6376-75-6 O=C (oxo) C₁₂H₁₃NO₃S 251.30 Enhanced solubility in polar solvents; used in crystallography studies

Key Findings :

  • Thioxo derivatives exhibit greater lipophilicity due to the sulfur atom, improving membrane permeability in antimicrobial assays .
  • Oxo analogues demonstrate higher thermal stability , with melting points >190°C, compared to thioxo variants (mp ~56–62°C) .

Ester Group Modifications: Ethyl vs. Methyl Esters

Variations in the ester group (ethyl vs. methyl) influence metabolic stability and reactivity:

Compound Name Ester Group Molecular Formula Bioactivity
This compound Ethyl C₁₂H₁₃NO₂S₂ Moderate CYP450 inhibition
Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate Methyl C₁₁H₁₁NO₃S Improved CNS penetration
Ethyl [4-({[4-(N-pyridin-aminosulfonyl)phenyl]amino}methyl)-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetate Ethyl C₂₃H₂₄N₄O₅S₂ Potent antifungal activity (MIC 2 µg/mL against C. albicans)

Key Findings :

  • Ethyl esters show prolonged half-lives due to slower hydrolysis in vivo compared to methyl esters .
  • Methyl esters exhibit faster cellular uptake in neuroactive assays, attributed to reduced steric hindrance .

Positional Isomerism: 2-yl vs. 4-yl Substitution

The position of the acetoxy group (2-yl vs. 4-yl) affects electronic distribution and binding affinity:

Compound Name Substituent Position LogP Biological Activity
This compound 2-yl 2.5 Antibacterial (IC₅₀ 10 µM)
Ethyl (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetate 4-yl 1.8 Antitumor (LC₅₀ 135 ppm)

Key Findings :

  • 2-yl isomers display higher LogP values, correlating with improved Gram-negative bacterial inhibition .
  • 4-yl isomers are more effective in apoptosis induction, likely due to planar alignment with DNA intercalation sites .

Heteroatom Replacement: Benzothiazine vs. Benzoxazine Derivatives

Replacing sulfur with oxygen in the heterocyclic ring (benzoxazines) alters electronic properties:

Compound Name Heteroatom Molecular Formula Reactivity
Ethyl 2-(4-Benzyl-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetate Oxygen C₁₉H₂₀NO₃Cl Electrophilic formylation at C7
This compound Sulfur C₁₂H₁₃NO₂S₂ Nucleophilic thiol-disulfide exchange

Key Findings :

  • Benzoxazines undergo regioselective formylation at C7 under Vilsmeier-Haack conditions, unlike benzothiazines .
  • Benzothiazines exhibit redox activity via the thiol-thione equilibrium, enabling antioxidant applications .

Biological Activity

Ethyl 2-(3-thioxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate is a compound belonging to the class of benzothiazine derivatives, characterized by its unique thioxo group and ethyl ester functional group. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and anti-diabetic properties.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₃N₁O₂S₂
  • Molecular Weight : Approximately 267.37 g/mol
  • Melting Point : 106 °C
  • Boiling Point : Approximately 375 °C (predicted)

The presence of the thioxo group enhances the compound's reactivity, contributing to its potential biological activity compared to other benzothiazines .

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Research indicates that benzothiazine derivatives can inhibit the growth of various fungal species, such as Aspergillus niger and Aspergillus fumigatus, at concentrations as low as 10 µg/mL . The compound's mechanism likely involves disruption of cellular functions in pathogens.

Anticancer Potential

Studies have shown that benzothiazine derivatives possess anticancer activity. This compound may interact with specific molecular targets involved in cancer cell proliferation and apoptosis. The thioxo group can form covalent bonds with nucleophilic sites on enzymes or receptors, thereby modulating their activity .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in various studies. Benzothiazine derivatives have demonstrated significant inhibition of inflammatory pathways, suggesting that this compound could be beneficial in treating inflammatory diseases .

Anti-diabetic Activity

Research has indicated that certain benzothiazine derivatives can mimic the effects of standard hypoglycemic drugs. This compound may exhibit similar properties through modulation of glucose metabolism .

Comparative Analysis with Related Compounds

A comparison of this compound with other related compounds highlights its unique biological activities:

Compound NameStructure TypeNotable Activity
Methyl 2-(3-Oxo-3,4-dihydrobenzo[b][1,4]thiazin)acetateBenzothiazineAntidepressant activity
Ethyl 2-(3-Oxo-benzothiazole)acetateBenzothiazoleAntiviral activity
Ethyl 2-(3-Oxo-benzothiazine)acetateBenzothiazineAntibacterial properties

The distinct thioxo group in ethyl 2-(3-thioxo-3,4-dihydro-2H-1,4-benzothiazin-2-y)acetate enhances its reactivity and potential biological activity compared to other benzothiazines .

Case Studies and Research Findings

Several studies have investigated the biological activity of ethyl 2-(3-thioxo-3,4-dihydro-2H-1,4-benzothiazin-2-y)acetate:

  • Antifungal Study : A study demonstrated that this compound effectively inhibited the growth of A. niger at concentrations below 10 µg/mL .
  • Anticancer Research : In vitro studies indicated that ethyl 2-(3-thioxo) compounds showed significant cytotoxicity against various cancer cell lines (IC50 values ranging from low micromolar to sub-micromolar concentrations), suggesting a promising avenue for cancer treatment .
  • Anti-inflammatory Mechanism : Experimental models revealed that treatment with this compound reduced inflammatory markers significantly compared to controls .

Q & A

Q. What is the standard synthetic route for ethyl 2-(3-thioxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate?

Methodological Answer: The compound is synthesized via nucleophilic substitution. A typical procedure involves refluxing 2H-benzo[b][1,4]thiazin-3(4H)-one with ethyl bromoacetate in dry acetone, catalyzed by anhydrous potassium carbonate. Reaction progress is monitored by TLC (hexane:ethyl acetate, 1:2). Post-reaction, the mixture is filtered to remove K₂CO₃, and the solvent is evaporated under reduced pressure. The crude product is purified via recrystallization or column chromatography .

Q. How is the structural confirmation of this compound performed?

Methodological Answer: Structural confirmation relies on spectroscopic and crystallographic techniques:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR identify proton environments and carbon frameworks, with characteristic signals for the thioxo group (δ ~250-260 ppm in 13C^{13}C) and ester carbonyl (δ ~170 ppm).
  • X-ray crystallography : Single-crystal diffraction data collected at room temperature (e.g., using Mo-Kα radiation) resolves bond lengths, angles, and ring puckering. SHELXL is employed for refinement, with validation via R-factor analysis .

Q. What purity assessment methods are recommended?

Methodological Answer:

  • TLC : Use acetone:methanol:chloroform (2:1:1) to determine Rf values and confirm homogeneity.
  • HPLC : Employ a C18 column with a water:acetonitrile gradient (e.g., 70:30 to 50:50 over 20 min) and UV detection at 254 nm.
  • Elemental analysis : Compare experimental C, H, N, and S percentages with theoretical values .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disorder or twinning) be resolved during structure refinement?

Methodological Answer:

  • Disorder handling : Use PART instructions in SHELXL to model split positions, with occupancy refinement constrained to sum to 1.
  • Twinning detection : Analyze intensity statistics (e.g., Hooft parameter) and apply TWIN/BASF commands in SHELXL for detwinning.
  • Validation tools : Check ADDSYM in PLATON to identify missed symmetry operations and validate with Rint and CC1/2 metrics .

Q. What strategies optimize structure-activity relationship (SAR) studies for benzothiazine derivatives?

Methodological Answer:

  • Analog design : Introduce substituents at positions 6 (e.g., -CF₃, -NO₂) or modify the ester group to amides/hydrazides (e.g., via coupling with EDCl/HOBt).
  • Bioactivity assays : Test antimicrobial activity via broth microdilution (MIC determination against S. aureus/E. coli) or assess antidepressant potential using forced swim tests (FST) in murine models .

Q. How can computational methods predict binding modes with biological targets?

Methodological Answer:

  • Docking studies : Use AutoDock Vina with a Lamarckian genetic algorithm. Prepare the ligand (AM1-BCC charges) and receptor (e.g., topoisomerase I, PDB: 1SC7) using AutoDockTools. Validate poses with RMSD clustering and MM/GBSA binding energy calculations.
  • MD simulations : Run 100 ns trajectories in GROMACS with CHARMM36 force field to assess stability of ligand-protein complexes .

Q. What experimental precautions ensure stability during kinetic studies under varying pH/temperature?

Methodological Answer:

  • pH stability : Prepare buffers (pH 2–12) and incubate the compound at 37°C. Monitor degradation via HPLC at 0, 6, 12, and 24 h.
  • Thermal stability : Use DSC/TGA to determine decomposition onset temperatures. For solution studies, conduct Arrhenius analysis at 25–60°C .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
ethyl 2-(3-thioxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate
Reactant of Route 2
ethyl 2-(3-thioxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate

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